molecular formula C18H18N6O B7106480 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide

Cat. No.: B7106480
M. Wt: 334.4 g/mol
InChI Key: YVIOITFTAGSYHB-XYPWUTKMSA-N
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Description

N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide is a complex organic compound known for its unique bicyclic structure

Properties

IUPAC Name

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(13-7-4-8-24-17(13)20-21-22-24)19-16-14-10-23(11-15(14)16)9-12-5-2-1-3-6-12/h1-8,14-16H,9-11H2,(H,19,25)/t14-,15+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIOITFTAGSYHB-XYPWUTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2NC(=O)C3=CC=CN4C3=NN=N4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2NC(=O)C3=CC=CN4C3=NN=N4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often include the use of specific catalysts and reagents to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]tetrazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

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